6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 6-fluoro-3-pentyl-2-aminobenzamide with carbon disulfide and a suitable base to form the desired quinazolinone structure. The reaction conditions often involve refluxing the mixture in an organic solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Drug Discovery: The compound is explored as a lead compound for developing new drugs targeting various diseases.
Material Science: Its properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-3-pentyl-2-thioxo-1H-quinazolin-4-one
- 6-fluoro-3-pentyl-2-oxo-1H-quinazolin-4-one
- 3-pentyl-2-sulfanylidene-1H-quinazolin-4-one
Uniqueness
6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one is unique due to the presence of the fluorine atom and the sulfanylidene group, which confer specific chemical and biological properties
Properties
IUPAC Name |
6-fluoro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c1-2-3-4-7-16-12(17)10-8-9(14)5-6-11(10)15-13(16)18/h5-6,8H,2-4,7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANOOMDNWHLZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CC(=C2)F)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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